(2S)-5-Amino-2-[(4-nitrophenyl)sulfonylamino]pentanoic acid;hydrochloride
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Overview
Description
The compound “(2S)-5-Amino-2-[(4-nitrophenyl)sulfonylamino]pentanoic acid;hydrochloride” is a complex organic molecule. It is related to the class of compounds known as sulfonamides . Sulfonamides are a group of compounds characterized by a sulfonyl functional group attached to two other atoms or groups of atoms. They are widely used in medicinal chemistry and drug design .
Synthesis Analysis
The synthesis of sulfonamide compounds often involves the reaction of a sulfonyl chloride with an amine . In the case of this specific compound, it’s likely that a similar process was used, involving the reaction of 4-nitrobenzenesulfonyl chloride with an appropriate amine . The synthesis of such compounds can be carried out using various methods, including indirect processes that avoid contamination of the product .Molecular Structure Analysis
The molecular structure of this compound likely involves a central SO2 moiety connected to a pentanoic acid and a 4-nitrophenyl group . The geometry around the sulfur atom is likely to be distorted tetrahedral .Chemical Reactions Analysis
The compound, being a sulfonamide, may participate in a variety of chemical reactions. For instance, the nitro group on the phenyl ring can undergo reduction to form an amino group . This reaction is often used as a benchmark to assess the activity of various catalysts .Properties
IUPAC Name |
(2S)-5-amino-2-[(4-nitrophenyl)sulfonylamino]pentanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O6S.ClH/c12-7-1-2-10(11(15)16)13-21(19,20)9-5-3-8(4-6-9)14(17)18;/h3-6,10,13H,1-2,7,12H2,(H,15,16);1H/t10-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZLYYLYDWHVMD-PPHPATTJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NC(CCCN)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)N[C@@H](CCCN)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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